molecular formula C11H19N3O2 B1526706 ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate CAS No. 306818-06-4

ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate

Cat. No.: B1526706
CAS No.: 306818-06-4
M. Wt: 225.29 g/mol
InChI Key: NKLKNVALGKYXRM-UHFFFAOYSA-N
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Description

Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate: is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.29 g/mol. This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 5-amino-1H-pyrazole and tert-butyl alcohol as starting materials[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

  • Reaction Steps: The process involves the following steps:

    • Amination: The 5-amino-1H-pyrazole is reacted with tert-butyl alcohol in the presence of a strong base to form the tert-butylated intermediate.

    • Esterification: The intermediate is then esterified with ethyl chloroacetate to produce the final product[_{{{CITATION{{{_2{Synthesis of tert-Butyl N-(2-{[({1-Methyl-5-(triphenylmethyl)­amino ....

  • Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves using catalysts and controlling reaction conditions such as temperature and pressure to ensure efficient production.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and chromium(VI) oxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and reaction conditions such as polar aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.

  • Reduction Products: Amine derivatives with different substituents.

  • Substitution Products: Derivatives with different nucleophiles replacing the ethyl group.

Scientific Research Applications

Chemistry: Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is used as an intermediate in the synthesis of more complex organic compounds. Its pyrazole core is valuable in the development of pharmaceuticals and agrochemicals.

Biology: The compound has shown potential biological activities, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological pathways and its potential use in drug development.

Medicine: Research is ongoing to explore its use in medicinal chemistry. Its derivatives are being investigated for their therapeutic potential in treating various diseases.

Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings. Its versatility makes it valuable in various industrial applications.

Mechanism of Action

The mechanism by which ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate exerts its effects involves its interaction with molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, modulating their activity. The specific pathways and targets depend on the derivative and its intended application.

Comparison with Similar Compounds

  • Ethyl 2-(5-amino-1H-pyrazol-1-yl)acetate: Lacks the tert-butyl group, resulting in different chemical properties and biological activities.

  • Ethyl 2-(3-tert-butyl-5-methyl-1H-pyrazol-1-yl)acetate: Contains a methyl group instead of an amino group, leading to variations in reactivity and applications.

  • Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate: Similar to the tert-butyl variant but with a methyl group instead of tert-butyl, affecting its stability and biological activity.

Uniqueness: Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate stands out due to the presence of the tert-butyl group, which enhances its stability and modifies its biological activity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.

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Properties

IUPAC Name

ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKLKNVALGKYXRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of ethyl 2-hydrazinylacetate hydrochloride (0.309 g, 2 mmol), NaHCO3 (0.185 g, 2.2 mmol), and 4,4-dimethyl-3-oxopentanenitrile (0.250 g, 2 mmol) in EtOH (10 mL) was heated at 60° C. overnight. The reaction was quenched with water and extracted with CH2Cl2. Extracts were dried over MgSO4 and concentrated under reduced pressure to afford ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate as solid (0.369 g, 82%). 1H NMR (300 MHz, CDCl3) δ 5.50 (s, 1H), 4.75 (s, 2H), 4.23 (q, 2H), 3.57 (br, 2H), 1.29 (t, 3H), 1.25 (s, 9H); LC-MS (ESI) m/z 226 (M+H)+.
Quantity
0.309 g
Type
reactant
Reaction Step One
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of ethyl 2-hydrazinylacetate hydrochloride (0.309 g, 2 mmol), NaHC O3 (0.185 g, 2.2 mmol), and 4,4-dimethyl-3-oxopentanenitrile (0.250 g, 2 mmol) in EtOH (10 mL) was heated at 60° C. overnight. The reaction was quenched with water and extracted with CH2Cl2. Extracts were dried over MgSO4 and concentrated under reduced pressure to afford ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate as solid (0.369 g, 82%). 1H NMR (300 MHz, CDCl3) δ 5.50 (s, 1H), 4.75 (s, 2H), 4.23 (q, 2H), 3.57 (br, 2H), 1.29 (t, 3H), 1.25 (s, 9H); LC-MS (ESI) m/z 226 (M+H)+.
Quantity
0.309 g
Type
reactant
Reaction Step One
[Compound]
Name
NaHC O3
Quantity
0.185 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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